molecular formula C12H19NO B13257799 3-methoxy-N-(3-methylbutan-2-yl)aniline

3-methoxy-N-(3-methylbutan-2-yl)aniline

Cat. No.: B13257799
M. Wt: 193.28 g/mol
InChI Key: VNTJIPGJYZSQQV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-methoxy-N-(3-methylbutan-2-yl)aniline can be synthesized through the reaction of aniline with 3-methylbutan-2-one and methoxy compounds under specific conditions. The reaction typically involves the use of a base to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(3-methylbutan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted aniline compounds .

Scientific Research Applications

3-methoxy-N-(3-methylbutan-2-yl)aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(3-methylbutan-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The bulky substituent near the nitrogen atom influences its binding affinity and specificity, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-(3-methylbutan-2-yl)aniline is unique due to its hindered amine structure, which provides distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry .

Biological Activity

3-Methoxy-N-(3-methylbutan-2-yl)aniline, a compound belonging to the class of substituted anilines, has garnered interest in biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

  • Molecular Formula : C12H17NO
  • Molecular Weight : 193.27 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The methoxy group enhances the lipophilicity of the compound, facilitating its membrane permeability and interaction with cellular components.

Interaction with Biological Targets

  • Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptor Binding : Its structure allows for potential binding to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Potential : Its structural features indicate possible anticancer activity, potentially through apoptosis induction in cancer cells.
  • Neuroprotective Effects : There is emerging evidence that suggests neuroprotective effects, possibly linked to its ability to modulate neurotransmitter systems.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can provide insights into its efficacy and potential applications.

Compound NameStructureAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
This compoundStructureModeratePotentialEmerging Evidence
4-Methoxy-N-(2-methylpropyl)anilineStructureWeakLimitedNot Established
N,N-Dimethyl-p-toluidineStructureStrongNot EvaluatedNot Evaluated

Case Studies and Research Findings

Several studies have investigated the biological activities of similar aniline derivatives, shedding light on the potential of this compound:

  • Antimicrobial Studies :
    • A study assessed various anilines for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that modifications such as methoxy substitution could enhance activity against certain strains .
  • Cancer Research :
    • Research focusing on substituted anilines demonstrated that compounds with similar structural motifs exhibited cytotoxic effects on various cancer cell lines. The presence of methoxy groups was correlated with increased potency .
  • Neuropharmacology :
    • Investigations into the neuropharmacological effects of substituted anilines have shown promise in modulating neurotransmitter systems, potentially leading to therapeutic applications in neurodegenerative diseases .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-methoxy-N-(3-methylbutan-2-yl)aniline

InChI

InChI=1S/C12H19NO/c1-9(2)10(3)13-11-6-5-7-12(8-11)14-4/h5-10,13H,1-4H3

InChI Key

VNTJIPGJYZSQQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1=CC(=CC=C1)OC

Origin of Product

United States

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